molecular formula C9H5Br3O2 B1293535 2,4,6-Tribromophenyl acrylate CAS No. 3741-77-3

2,4,6-Tribromophenyl acrylate

Cat. No.: B1293535
CAS No.: 3741-77-3
M. Wt: 384.85 g/mol
InChI Key: CNLVUQQHXLTOTC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,4,6-Tribromophenyl acrylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative degradation, such as iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin supported on silicon dioxide . These interactions often result in the degradation of the compound, leading to the formation of various metabolites. Additionally, this compound can undergo reductive bromination by bacterial strains such as Bacillus sp. GZT .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, the compound can disrupt cellular metabolism by interfering with key metabolic enzymes, leading to altered metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain oxidative enzymes, resulting in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a boiling point of approximately 380.8°C and a melting point of around 76-80°C . Over extended periods, this compound can degrade, leading to the formation of various degradation products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with persistent oxidative stress and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur . At high doses, this compound can cause toxic effects such as liver damage, oxidative stress, and disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidative degradation and reductive bromination. Enzymes such as iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin supported on silicon dioxide play a crucial role in the oxidative degradation of the compound . Additionally, bacterial strains like Bacillus sp. GZT can metabolize this compound through reductive bromination, leading to the formation of various metabolites . These metabolic pathways can significantly influence the compound’s biological activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s biological activity and potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromophenyl acrylate can be synthesized using 2,4,6-tribromophenol, acrylic acid, and phosphorus trichloride as raw materials. The synthesis involves a stepwise method where these reactants undergo a series of reactions to form the desired product . The reaction conditions are optimized through orthogonal tests and single-factor optimization to achieve the best yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistent quality and high bromine content, which is crucial for its effectiveness as a flame retardant .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tribromophenyl acrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromophenyl acrylate stands out due to its high bromine content, which provides superior flame retardant properties compared to its chlorinated counterparts. Its high refractive index also makes it unique for applications requiring optical clarity .

Properties

IUPAC Name

(2,4,6-tribromophenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVUQQHXLTOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063158
Record name 2,4,6-Tribromophenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3741-77-3
Record name 2,4,6-Tribromophenyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3741-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2,4,6-tribromophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2,4,6-tribromophenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Tribromophenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tribromophenyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.030
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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